Indeloxazine hydrochloride, (R)- is a pharmaceutical compound primarily recognized for its antidepressant properties. It was developed and marketed in Japan and South Korea by Yamanouchi Pharmaceutical Co., Ltd from 1988 until its withdrawal in 1998 due to concerns regarding its efficacy. Indeloxazine hydrochloride functions as a serotonin releasing agent, norepinephrine reuptake inhibitor, and NMDA receptor antagonist, contributing to its therapeutic effects in treating psychiatric symptoms associated with cerebrovascular diseases such as depression and emotional disturbances .
Indeloxazine hydrochloride is derived from the class of compounds known as monoamine releasing agents. Its development involved extensive research into its effects on neurotransmitter systems, particularly those related to mood regulation and cognitive function. The compound has been studied for its potential nootropic and neuroprotective effects, alongside its primary use as an antidepressant .
Indeloxazine hydrochloride falls under the category of antidepressants and cerebral activators. It is classified as a serotonin releasing agent and a norepinephrine reuptake inhibitor, which positions it within the broader spectrum of psychotropic medications aimed at modulating mood and cognitive functions .
The synthesis of Indeloxazine hydrochloride involves several chemical reactions that create the desired molecular structure. The compound can be synthesized through the following general steps:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Specific reagents and catalysts may vary based on the chosen synthetic pathway.
Indeloxazine hydrochloride has a molecular formula of with a molar mass of approximately 267.75 g/mol . The compound includes a morpholine ring fused with an indenyl structure, contributing to its unique pharmacological profile.
Indeloxazine hydrochloride undergoes several chemical reactions that are critical for its activity:
The pharmacodynamics of Indeloxazine are influenced by these interactions, which can be quantitatively assessed through various in vitro and in vivo studies. The efficacy of these reactions is typically evaluated using animal models to simulate human psychiatric conditions.
Indeloxazine hydrochloride exerts its therapeutic effects primarily through three mechanisms:
Research indicates that these mechanisms collectively contribute to improved mood and cognitive function in patients suffering from depression related to cerebrovascular incidents .
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm purity and structural integrity.
Indeloxazine hydrochloride has been primarily used in scientific research related to:
Despite its withdrawal from commercial use, ongoing research continues to explore the full potential of Indeloxazine hydrochloride within these domains .
(R)-Indeloxazine hydrochloride emerged from systematic efforts in the 1980s to develop novel psychoactive compounds with dual neuroprotective and antidepressant properties. Initial pharmacological studies characterized it as a racemic mixture (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride (developmental codes CI-874/YM-08054). Early animal models demonstrated a multifaceted mechanism:
Comparative studies highlighted its broader efficacy versus contemporary "cerebral metabolic enhancers" like piracetam or idebenone. Unlike these agents, indeloxazine uniquely restored passive avoidance behavior in senescence-accelerated mice (SAM-P/8) and reversed reserpine-induced hypothermia—effects linked to its monoaminergic actions [2] [3]. Stereochemical investigations, though limited for the (R)-enantiomer specifically, suggested chirality-dependent differences in receptor binding, consistent with trends observed in other chiral antidepressants [5].
Table 1: Key Pharmacological Properties of Indeloxazine Hydrochloride in Preclinical Studies
Property | Experimental Model | Outcome | Reference |
---|---|---|---|
Norepinephrine Reuptake | Rat synaptosomes | IC₅₀ ~0.1 µM | [1] |
Acetylcholine Release | Rat frontal cortex | 150% increase at 10 mg/kg | [7] |
Anti-anoxic Effects | Mice anoxia model | Survival time prolonged by 300% | [1] |
Learning Restoration | Senescence-accelerated mice | Avoidance latency normalized at 30 mg/kg | [2] |
Indeloxazine hydrochloride (brands: Elen in Japan, Noin in South Korea) received regulatory approval in 1988. Marketed by Yamanouchi Pharmaceutical Co., it was indicated for:
Adoption centered on its unique positioning as a "cerebral activator" with dual antidepressant and nootropic effects. Clinical trials emphasized its efficacy in improving motivation and emotional blunting in stroke survivors—an area where conventional SSRIs showed limited benefit [1]. Though enantiomer-specific clinical data remain unpublished, prescribing practices utilized the racemate. Its pharmacokinetic profile featured rapid absorption (Tₘₐₓ: 15 minutes in rats) and extensive hepatic metabolism to seven identified metabolites, including trans-indandiol derivatives [4].
Yamanouchi withdrew indeloxazine in 1998 following reassessments of its therapeutic benefits. Primary factors included:
Regulatory reviews concluded that benefits did not outweigh risks in an evolving antidepressant market. Withdrawal reflected tightening Japanese pharmaceutical regulations emphasizing robust real-world effectiveness [1] [5]. The discontinuation halted further enantiomer-specific development of the (R)-form, though its racemate remains a reference compound in neuropharmacology research.
Table 2: Timeline of Indeloxazine Hydrochloride Development and Withdrawal
Year | Event | Region/Context |
---|---|---|
1985 | Synthesis and preclinical validation | Japan (Yamanouchi R&D) |
1988 | Market launch (Elen/Noin) | Japan and South Korea |
1989–1997 | Post-marketing studies | Asian academic collaborations |
1998 | Voluntary withdrawal | Regulatory review (efficacy) |
The discontinuation precluded full exploration of its enantiomers. Contemporary chiral pharmacology principles suggest the (R)-enantiomer might have exhibited:
CAS No.: 26532-22-9
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.:
CAS No.: 108890-18-2